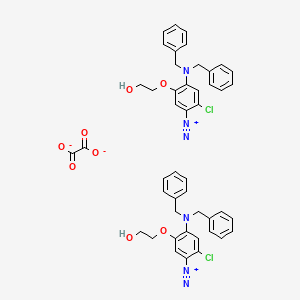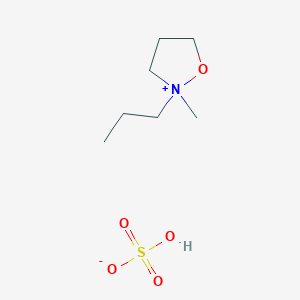
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to the pyridine ring.
Alkylation: Addition of alkyl groups such as methylpropyl.
Fluorination: Incorporation of fluorine atoms to form difluoromethyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized for high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Transformation of functional groups through gain or loss of electrons.
Hydrolysis: Reaction with water to form corresponding acids or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the dichloride groups may yield pyridine dicarboxylic acids.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse binding interactions and modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Pyridinedicarbonyl dichloride, 2-(methyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-: Lacks the difluoromethyl group.
3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(ethyl)-6-(trifluoromethyl)-: Contains an ethyl group instead of a methylpropyl group.
Uniqueness
The unique combination of difluoromethyl, methylpropyl, and trifluoromethyl groups in 3,5-Pyridinedicarbonyl dichloride, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
97898-34-5 |
|---|---|
Formule moléculaire |
C13H10Cl2F5NO2 |
Poids moléculaire |
378.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C13H10Cl2F5NO2/c1-4(2)3-5-6(10(14)22)8(12(16)17)21-9(13(18,19)20)7(5)11(15)23/h4,12H,3H2,1-2H3 |
Clé InChI |
KZQDNWPBLXMQJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C(=NC(=C1C(=O)Cl)C(F)(F)F)C(F)F)C(=O)Cl |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)









